molecular formula C17H12Br2O3 B288005 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one

3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one

Cat. No. B288005
M. Wt: 424.1 g/mol
InChI Key: CWWYYQVEMJZDJJ-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one, also known as DBMC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DBMC belongs to the family of chalcone derivatives and has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one is not fully understood, but it is believed to exert its anti-inflammatory and antioxidant effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species (ROS). 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one has also been shown to modulate various signaling pathways involved in cell proliferation, differentiation, and apoptosis, contributing to its anticancer properties.
Biochemical and Physiological Effects:
3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one has been shown to exert various biochemical and physiological effects, including the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), the reduction of ROS levels, and the modulation of various signaling pathways involved in inflammation and cancer. 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one has also been found to possess hepatoprotective and neuroprotective properties.

Advantages and Limitations for Lab Experiments

3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, its low solubility in aqueous solutions and limited bioavailability may pose challenges for in vivo studies.

Future Directions

There are several future directions for the study of 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one. Further research is needed to elucidate its mechanism of action and identify its molecular targets. The development of novel formulations and delivery systems may also improve its bioavailability and efficacy. Additionally, the potential synergistic effects of 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one with other drugs or natural compounds should be explored. Overall, 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one holds great promise as a therapeutic agent for the treatment of various inflammatory diseases and cancers.

Synthesis Methods

3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one can be synthesized through a multistep reaction involving the condensation of 2-hydroxyacetophenone with 3-methylbenzaldehyde, followed by bromination and cyclization. The purity and yield of the final product can be improved through various purification techniques.

Scientific Research Applications

3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one has been extensively studied for its potential therapeutic applications. It has been shown to possess potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease. 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one has also been found to exhibit anticancer properties by inducing apoptosis and inhibiting tumor growth in various cancer cell lines.

properties

Product Name

3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one

Molecular Formula

C17H12Br2O3

Molecular Weight

424.1 g/mol

IUPAC Name

3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C17H12Br2O3/c1-10-3-2-4-11(7-10)5-6-15(20)13-8-12(18)9-14(19)17(22)16(13)21/h2-9H,1H3,(H,21,22)/b6-5+

InChI Key

CWWYYQVEMJZDJJ-AATRIKPKSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/C(=O)C2=CC(=CC(=C(C2=O)O)Br)Br

SMILES

CC1=CC=CC(=C1)C=CC(=O)C2=CC(=CC(=C(C2=O)O)Br)Br

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)C2=CC(=CC(=C(C2=O)O)Br)Br

Origin of Product

United States

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